molecular formula C12H17NO2 B1466703 Cyclopropyl-(3-methoxymethoxybenzyl)-amine CAS No. 1488738-89-1

Cyclopropyl-(3-methoxymethoxybenzyl)-amine

Cat. No.: B1466703
CAS No.: 1488738-89-1
M. Wt: 207.27 g/mol
InChI Key: ZVRZLPRVGPMKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopropyl-(3-methoxymethoxybenzyl)-amine” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), a benzyl group (a phenyl ring attached to a methylene group), and an amine group (a nitrogen atom with a lone pair of electrons). The benzyl group is substituted with a methoxymethoxy group, which consists of two methoxy groups (an oxygen atom bonded to a methyl group) linked together .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropyl group might be introduced using a cyclopropanation reaction . The benzyl group could be introduced using a Friedel-Crafts alkylation . The methoxymethoxy group could potentially be introduced using a Williamson ether synthesis or a similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce ring strain into the molecule, which could affect its reactivity . The presence of the amine group would make the compound a base, and it could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. The amine group could undergo reactions such as acylation or alkylation. The benzyl group could participate in electrophilic aromatic substitution reactions . The cyclopropyl group, due to its ring strain, could undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of polar groups would affect properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The amine group could interact with biological targets such as enzymes or receptors .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N-[[3-(methoxymethoxy)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-9-15-12-4-2-3-10(7-12)8-13-11-5-6-11/h2-4,7,11,13H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRZLPRVGPMKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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